![molecular formula C7H4ClNO B180585 5-Chlorofuro[3,2-b]pyridine CAS No. 182691-76-5](/img/structure/B180585.png)
5-Chlorofuro[3,2-b]pyridine
Overview
Description
5-Chlorofuro[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fifth position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with furan in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
5-Chlorofuro[3,2-b]pyridine is a compound that has garnered attention in scientific research due to its diverse applications across various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its applications, supported by comprehensive data and case studies.
Table 1: Summary of Synthesis Methods
Method | Reagents Used | Yield (%) | Notes |
---|---|---|---|
Chlorination | Thionyl chloride | High | Selective introduction of chlorine |
Chlorination | Phosphorus pentachloride | High | Controlled conditions required |
Medicinal Chemistry
This compound has shown potential as an inhibitor of the protease-activated receptor 2 (PAR-2), which plays a significant role in inflammatory responses. This application is particularly relevant for treating conditions such as inflammatory bowel disease, asthma, and rheumatoid arthritis. The compound's ability to inhibit PAR-2 signaling pathways has been demonstrated in various studies, indicating its therapeutic potential in managing inflammatory diseases .
Biological Studies
The compound is also utilized in biological research for studying enzyme interactions and cellular signaling pathways. Its role as a biochemical probe allows researchers to investigate the effects of PAR-2 activation on neuronal inflammation and pain transmission, providing insights into the mechanisms underlying chronic pain syndromes .
Material Science
In materials science, this compound serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance, making it valuable in the development of new technologies.
Case Study 1: Inhibition of PAR-2 in Inflammatory Conditions
A study published in a patent document highlights the effectiveness of this compound derivatives in inhibiting PAR-2 activity. The research demonstrated that these compounds could reduce inflammatory cytokine release from human epithelial cell lines, thereby alleviating symptoms associated with inflammatory diseases such as ulcerative colitis and psoriasis. The findings suggest that this compound could lead to novel therapeutic strategies for managing chronic inflammation .
Case Study 2: Synthesis of Biologically Active Chromeno[2,3-b]pyridines
Another research article explored the catalytic application of graphitic carbon nitride (g-C3N4) in synthesizing chromeno[2,3-b]pyridines from furo[3,2-b]pyridine derivatives. This study demonstrated that this compound could be effectively transformed into various biologically active compounds with antibacterial and anticancer properties. The optimized reaction conditions yielded high product yields, showcasing the versatility of this compound in drug development .
Table 2: Overview of Biological Activities
Activity Type | Compound | Observed Effects |
---|---|---|
Antibacterial | Chromeno[2,3-b]pyridine derivatives | Inhibition of bacterial growth |
Anticancer | Various derivatives | Induction of apoptosis in cancer cells |
Anti-inflammatory | This compound | Reduction of inflammatory markers |
Mechanism of Action
The mechanism of action of 5-Chlorofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 5-Bromofuro[3,2-b]pyridine
- 5-Fluorofuro[3,2-b]pyridine
- 5-Methylfuro[3,2-b]pyridine
Comparison: 5-Chlorofuro[3,2-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom can participate in specific substitution reactions that may not be feasible with other halogens or functional groups .
Biological Activity
5-Chlorofuro[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is part of the furo[3,2-b]pyridine family, which has been identified as a promising scaffold for the development of selective kinase inhibitors and modulators of various biological pathways. This article summarizes the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
This compound features a fused ring system that includes a furan and pyridine moiety. Its chemical structure can be represented as follows:
Kinase Inhibition
Recent studies have identified this compound as a potent inhibitor of cdc-like kinases (CLKs). These kinases play crucial roles in cellular signaling and regulation. The compound has demonstrated sub-micromolar activity against CLKs, indicating its potential as a therapeutic agent in cancers where CLK signaling is aberrant .
Table 1: Inhibition Potency of this compound Against Various Kinases
Kinase Type | IC50 (µM) | Selectivity |
---|---|---|
CLK1 | 0.25 | High |
CLK2 | 0.30 | High |
Other Kinases | >10 | Low |
Hedgehog Signaling Modulation
In addition to its kinase inhibition properties, this compound has been shown to modulate the Hedgehog signaling pathway. This pathway is critical in developmental processes and has been implicated in various cancers. The compound acts as an efficient modulator, potentially offering therapeutic avenues for conditions related to Hedgehog pathway dysregulation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that substituents on the furan and pyridine rings can enhance or diminish inhibitory potency against specific kinases.
Table 2: SAR Insights for Furo[3,2-b]pyridine Derivatives
Compound Variant | Modification | IC50 (µM) | Notes |
---|---|---|---|
Variant A | Methyl at position 3 | 0.15 | Increased potency |
Variant B | Fluoro at position 5 | 0.45 | Moderate potency |
Variant C | No substitution | 1.00 | Base activity |
Case Studies
Several case studies have explored the therapeutic applications of compounds related to the furo[3,2-b]pyridine scaffold:
- Case Study on Cancer Treatment : A study investigated the effects of a derivative of this compound on breast cancer cell lines. The results indicated significant apoptosis induction at concentrations correlating with CLK inhibition .
- Neurological Disorders : Another study evaluated the compound's potential in treating neurodegenerative diseases by assessing its inhibitory effects on monoamine oxidase (MAO) enzymes. The derivative exhibited selective inhibition of MAO-B with an IC50 value of approximately 0.51 µM, suggesting potential utility in conditions like Parkinson's disease .
Properties
IUPAC Name |
5-chlorofuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDELVHPFXIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442340 | |
Record name | 5-Chlorofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-76-5 | |
Record name | 5-Chlorofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorofuro[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.